molecular formula C16H22N4O2S B2690249 1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine CAS No. 1426314-98-8

1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

Cat. No.: B2690249
CAS No.: 1426314-98-8
M. Wt: 334.44
InChI Key: HUFIBEHNHPCUKE-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a 2-(2-phenyl-1H-imidazol-1-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine typically involves multiple steps:

    Formation of the Imidazole Derivative: The initial step involves the synthesis of the 2-phenyl-1H-imidazole derivative. This can be achieved through the condensation of benzylamine with glyoxal in the presence of ammonium acetate.

    Alkylation: The imidazole derivative is then alkylated with 2-bromoethylamine to form the 2-(2-phenyl-1H-imidazol-1-yl)ethylamine.

    Piperazine Substitution: The 2-(2-phenyl-1H-imidazol-1-yl)ethylamine is reacted with 1-methylsulfonylpiperazine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are typically employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the piperazine ring can modulate receptor activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-phenyl-1H-imidazol-1-yl)ethylamine
  • 1-methylsulfonylpiperazine
  • N-Methyl-2-(2-phenyl-1H-imidazol-1-yl)ethanaminedihydrochloride

Uniqueness

1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is unique due to its combined structural features of the imidazole and piperazine rings, along with the methylsulfonyl group

Properties

IUPAC Name

1-methylsulfonyl-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-23(21,22)20-13-10-18(11-14-20)9-12-19-8-7-17-16(19)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFIBEHNHPCUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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